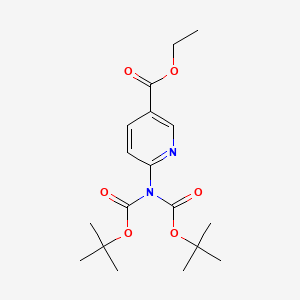

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate

Description

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate is a nicotinic acid derivative featuring two tert-butoxycarbonyl (Boc) protecting groups on the amino moiety and an ethyl ester functional group. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research, where it serves as a precursor for nucleoside analogs or kinase inhibitors. Its synthesis involves sequential Boc protection of the amine group on 6-aminonicotinic acid, followed by esterification with ethanol. The compound is characterized by high purity and stability under neutral or basic conditions, making it suitable for multi-step synthetic workflows .

Properties

IUPAC Name |

ethyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-8-24-14(21)12-9-10-13(19-11-12)20(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h9-11H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKCQDNUCODYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and potential therapeutic benefits.

Chemical Structure

The compound features a pyridine ring, which is characteristic of many biologically active molecules. Its structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 298.35 g/mol

This compound has been studied for its interactions with various biological targets. Key mechanisms include:

- Sirtuin Modulation : The compound has been implicated in modulating sirtuins, a family of proteins that play a critical role in cellular regulation, aging, and metabolism. Sirtuins are NAD+-dependent deacetylases that influence gene expression and cellular stress responses .

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .

In vitro Studies

Research has demonstrated that this compound shows promising activity in various assays:

- Cell Viability Assays : In vitro tests on human cancer cell lines (e.g., HeLa and A549) indicated that the compound can inhibit cell proliferation. The IC values were reported to be in the micromolar range, suggesting moderate potency .

- Platelet Aggregation : The compound was evaluated for its effects on platelet aggregation, revealing potential as an antithrombotic agent .

Case Studies

- Cancer Research : A study investigated the effects of this compound on various cancer cell lines. Results showed significant inhibition of cell growth, with mechanisms linked to apoptosis induction and cell cycle arrest.

- Neuroprotection : In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Model | IC (µM) | Mechanism |

|---|---|---|---|

| Cell Proliferation Inhibition | HeLa | 15 | Apoptosis induction |

| Antiplatelet Activity | Human Platelets | 20 | Inhibition of aggregation |

| Neuroprotection | Neuronal Cells | 10 | Antioxidant effects |

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate has been investigated for its role as a precursor in synthesizing biologically active compounds. It serves as a key intermediate in the development of inhibitors for various enzymes and receptors, particularly those involved in thrombotic conditions.

Anticoagulant Properties

Research indicates that compounds derived from this compound exhibit anticoagulant properties by inhibiting carboxypeptidase U, which is associated with thrombus formation. This inhibition is crucial for developing therapies aimed at preventing thrombotic events such as myocardial infarction and stroke .

Table 1: Anticoagulant Applications of this compound

| Application | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Thrombus formation prevention | Inhibition of carboxypeptidase U | Useful in treating unstable angina and myocardial infarction |

| Thrombolytic therapy | Enhancing bradykinin levels | Potential in managing acute coronary syndromes |

Neurological Applications

The compound has also been explored for its potential in neurological applications, particularly concerning neuroinflammation and neurodegenerative diseases.

Targeting Microglia

Studies have shown that derivatives of this compound can modulate microglial activity, which is essential in the context of neuroinflammatory diseases. The ability to influence microglial activation states presents opportunities for developing PET imaging tracers that could monitor therapeutic interventions .

Case Study: PET Imaging Tracers

- A novel carbon-11 labeled tracer was synthesized based on the compound's structure, demonstrating increased binding in models of neuroinflammation, thus paving the way for non-invasive monitoring of therapeutic efficacy .

Sirtuin Modulation

This compound has been identified as a sirtuin-modulating compound, which may have implications for aging-related diseases and metabolic disorders.

Aging and Metabolic Disorders

Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and metabolism. Compounds that modulate sirtuin activity have been linked to increased lifespan and improved metabolic health. Research indicates that derivatives of this compound could enhance sirtuin activity, offering potential therapeutic avenues for conditions such as obesity, diabetes, and neurodegenerative diseases .

Table 2: Sirtuin Modulation Potential

| Disease/Condition | Mechanism | Potential Benefit |

|---|---|---|

| Aging | Enhances mitochondrial activity | May increase cellular lifespan |

| Obesity | Modulates metabolic pathways | Could aid in weight management strategies |

| Neurodegenerative diseases | Protects neuronal integrity | Potentially slows disease progression |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs in three categories: (1) variations in protecting groups , (2) ester substituents , and (3) substitution patterns on the pyridine ring .

Protecting Group Variations

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate is distinguished by its dual Boc protection. Comparisons with other protected analogs include:

- Ethyl 6-(carbobenzyloxy)aminonicotinate (Cbz-protected): The Cbz group requires hydrogenolysis for deprotection, limiting its utility in hydrogen-sensitive reactions. In contrast, Boc groups are cleaved under mild acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection strategies.

- Ethyl 6-acetylaminonicotinate: Acetyl protection is less stable under basic conditions and prone to hydrolysis, reducing its applicability in prolonged reactions. Boc groups provide superior steric shielding and acid-labile deprotection.

Ester Group Variations

The ethyl ester moiety balances reactivity and solubility:

- Methyl 6-(bis-Boc)aminonicotinate: The methyl ester hydrolyzes faster under basic conditions due to lower steric hindrance, whereas the ethyl ester’s slower hydrolysis allows better control in stepwise syntheses.

Substitution Patterns

- Ethyl 4-(bis-Boc)aminonicotinate: Substitution at the pyridine ring’s 4-position (vs. 6-position) alters electronic properties, reducing resonance stabilization of the amine group and increasing reactivity toward electrophiles.

- Ethyl 6-aminonicotinate (unprotected): The unprotected amine is highly reactive but prone to oxidation or undesired side reactions, necessitating in-situ protection during synthesis.

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DCM | Stability (pH 7) | Deprotection Method |

|---|---|---|---|---|---|

| Ethyl 6-(bis-Boc)aminonicotinate | 396.43 | 98–100 | High | >24 hours | TFA (20% in DCM) |

| Ethyl 6-(Cbz)aminonicotinate | 314.32 | 110–112 | Moderate | >48 hours | H₂/Pd-C |

| Methyl 6-(bis-Boc)aminonicotinate | 382.40 | 95–97 | High | >24 hours | TFA (20% in DCM) |

| Ethyl 6-aminonicotinate | 180.17 | 150–152 | Low | <1 hour | N/A |

Research Findings

- Stability: Dual Boc protection in Ethyl 6-(bis-Boc)aminonicotinate prevents amine oxidation during metal-catalyzed cross-couplings, achieving yields >85% in Suzuki-Miyaura reactions .

- Solubility : The ethyl ester enhances solubility in dichloromethane (DCM) compared to methyl or tert-butyl analogs, streamlining purification.

- Orthogonal Deprotection : Boc groups enable selective deprotection in the presence of acid-sensitive functional groups, a critical advantage over Cbz or acetyl protections.

Preparation Methods

Esterification of 6-Aminonicotinic Acid

The starting material, 6-aminonicotinic acid, undergoes esterification with ethanol in the presence of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) to yield ethyl 6-aminonicotinate. The reaction is typically conducted under reflux conditions with removal of water to drive the equilibrium toward ester formation.

| Parameter | Typical Conditions |

|---|---|

| Reactants | 6-Aminonicotinic acid, ethanol |

| Catalyst | Acid catalyst (e.g., H2SO4 or p-TsOH) |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4–12 hours |

| Work-up | Neutralization, extraction with organic solvent (e.g., ethyl acetate) |

| Yield | 75–90% |

Protection of the Amino Group with Bis-tert-butoxycarbonyl Groups

The key step involves the protection of the amino group in ethyl 6-aminonicotinate using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in an aprotic solvent such as dry tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to prevent moisture interference.

-

- Dissolve ethyl 6-aminonicotinate in dry THF under nitrogen atmosphere.

- Cool the solution to 0 °C.

- Add di-tert-butyl dicarbonate dropwise while stirring.

- Allow the reaction mixture to warm to room temperature and stir overnight.

- Quench the reaction by adding saturated ammonium chloride solution.

- Extract the product into an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify by column chromatography or recrystallization.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Ethyl 6-aminonicotinate, di-tert-butyl dicarbonate |

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Overnight (12–18 hours) |

| Atmosphere | Nitrogen or argon |

| Work-up | Saturated ammonium chloride quench, extraction, drying |

| Purification | Silica gel chromatography or recrystallization |

| Yield | 70–85% |

Alternative Protection Approaches and Variations

- Use of bases such as sodium hydride or triethylamine to facilitate the Boc protection.

- Protection can also be performed in DMF or dichloromethane (DCM) depending on solubility.

- Some protocols employ stepwise Boc protection to achieve the bis-Boc derivative selectively.

- Temperature control is crucial to avoid side reactions or incomplete protection.

The product ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate is characterized by:

| Analytical Method | Data/Findings |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Clear signals corresponding to Boc groups (tert-butyl protons ~1.4 ppm), ester ethyl group (~4.2 ppm for CH2, ~1.2 ppm for CH3), and aromatic protons of the pyridine ring. Chemical shifts confirm bis-Boc protection. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z consistent with C18H26N2O6 (molecular weight 366.4 g/mol). |

| Infrared Spectroscopy (IR) | Characteristic carbonyl stretches (~1700 cm^-1) for ester and carbamate groups. |

| Elemental Analysis | Consistent with calculated percentages for C, H, N. |

| Step | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|

| Esterification | 6-Aminonicotinic acid + ethanol + acid catalyst, reflux | Classical Fischer esterification | 75–90 |

| Boc Protection | Ethyl 6-aminonicotinate + di-tert-butyl dicarbonate, dry THF, 0 °C to RT, overnight | Inert atmosphere, aqueous quench | 70–85 |

- The bis-Boc protection strategy is essential for subsequent synthetic steps where the amino group must remain inert.

- The protected compound serves as an intermediate in the synthesis of more complex nicotinate derivatives and pharmaceutical agents.

- The Boc groups can be removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine for further functionalization.

- The preparation methods are well-documented in patent literature and chemical supplier data, confirming reproducibility and scalability.

The preparation of this compound involves a straightforward two-step process: esterification of 6-aminonicotinic acid followed by bis-Boc protection of the amino group. Careful control of reaction conditions, particularly the inert atmosphere and temperature during Boc protection, ensures high yield and purity. This compound is a valuable intermediate in synthetic organic chemistry, especially in medicinal chemistry applications.

Q & A

Basic: What are the optimal reaction conditions for synthesizing ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach uses a polar aprotic solvent (e.g., THF/EtOH 3:1 v/v or acetonitrile) under reflux conditions, with triethylamine as a base to neutralize HCl byproducts. Post-reaction purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Key parameters include maintaining anhydrous conditions to prevent tert-butyl carbamate (Boc) group hydrolysis and monitoring reaction progress via TLC or LC-MS .

Basic: How can structural characterization of this compound be performed to confirm regioselectivity?

Answer:

Combine X-ray crystallography (for definitive bond-length/angle confirmation, e.g., N–C and C–O bonds) with multinuclear NMR (¹H, ¹³C, ¹⁹F if applicable). For example, tert-butyl protons in Boc groups appear as singlets at ~1.3–1.5 ppm in ¹H NMR, while the ester carbonyl resonates at ~165–170 ppm in ¹³C NMR. Mass spectrometry (HRMS-ESI) validates molecular weight (±2 ppm error). Discrepancies in NOESY or HSQC spectra may indicate undesired regioisomers .

Advanced: How should researchers address contradictions in Boc deprotection efficiency under acidic conditions?

Answer:

Boc group stability varies with acid strength and reaction time. If incomplete deprotection occurs (e.g., residual tert-butyl signals in NMR), optimize using:

- TFA/DCM (1:4 v/v) for 2–4 hours at 0°C (prevents ester hydrolysis).

- Parallel kinetic studies with varying acid concentrations (monitored via LC-MS).

If competing ester hydrolysis arises, switch to milder acids (e.g., HCl/dioxane) or protect the ester group transiently with a silyl ether .

Advanced: What strategies mitigate steric hindrance during functionalization of the nicotinate core?

Answer:

The bis-Boc groups create steric bulk, complicating further derivatization. Strategies include:

- Temperature modulation : Elevated temperatures (70–80°C) improve reagent diffusion.

- Ultrasound-assisted synthesis : Enhances reaction kinetics by cavitation.

- Bulky ligand catalysts : Use Pd(PPh₃)₄ or XPhos in cross-couplings to stabilize transition states.

Post-functionalization, validate product purity via HPLC (C18 column, 0.1% TFA in ACN/water) to detect unreacted starting material .

Advanced: How do electronic effects of the bis-Boc groups influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The electron-withdrawing Boc groups reduce electron density at the pyridine nitrogen, altering nucleophilic/electrophilic behavior. This can:

- Deactivate the ring toward electrophilic substitution.

- Enhance stability in protic solvents (e.g., DMSO or ethanol).

To exploit this, perform DFT calculations (e.g., NBO analysis) to map charge distribution and predict sites for targeted modifications .

Basic: What analytical techniques are critical for assessing purity in multi-step syntheses?

Answer:

- HPLC-DAD : Detect impurities with UV-Vis spectra (λ = 254 nm for aromatic moieties).

- Elemental analysis : Confirm C, H, N content (±0.3% deviation).

- DSC/TGA : Monitor thermal stability (Boc groups degrade at ~150–200°C). Cross-reference with literature melting points and spectroscopic databases .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Inconsistent bioactivity (e.g., variable IC₅₀ values) may arise from:

- Solvent-dependent aggregation : Test solubility in DMSO/PBS mixtures.

- Metabolite interference : Use LC-MS/MS to identify degradation products.

Standardize assays with internal controls (e.g., cisplatin for cytotoxicity) and validate via dose-response curves in triplicate .

Basic: What solvents optimize solubility for in vitro assays without destabilizing the Boc groups?

Answer:

Use ethyl lactate (logP = 0.9) for low toxicity and moderate polarity. For hydrophobic media, blend with DMSO (≤5% v/v in aqueous buffers). Avoid chloroform or DMF, which may cleave Boc groups under prolonged storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.